molecular formula C15H16N2 B5803945 2,3-dihydro-1H-inden-5-yl(4-pyridinylmethyl)amine

2,3-dihydro-1H-inden-5-yl(4-pyridinylmethyl)amine

Cat. No. B5803945
M. Wt: 224.30 g/mol
InChI Key: KNRXTGNJGMNAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-inden-5-yl(4-pyridinylmethyl)amine, also known as DPIA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DPIA is a heterocyclic compound that contains a pyridine ring and a bicyclic indene ring. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-inden-5-yl(4-pyridinylmethyl)amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of various molecules, including prostaglandins and leukotrienes. This compound has also been shown to modulate the activity of various receptors, including serotonin receptors and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory molecules, such as cytokines and chemokines, and to reduce the activation of immune cells, such as macrophages and microglia. This compound has also been shown to reduce pain and to protect neurons from oxidative stress and neurotoxicity.

Advantages and Limitations for Lab Experiments

2,3-dihydro-1H-inden-5-yl(4-pyridinylmethyl)amine has several advantages for lab experiments, including its stability and ease of synthesis. This compound is a stable compound that can be synthesized using various methods, making it readily available for research. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 2,3-dihydro-1H-inden-5-yl(4-pyridinylmethyl)amine research, including the development of this compound-based drugs for the treatment of various diseases, the synthesis of novel this compound-based materials, and the investigation of the potential catalytic applications of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its physiological effects, as well as to determine its potential toxicity and side effects.

Synthesis Methods

2,3-dihydro-1H-inden-5-yl(4-pyridinylmethyl)amine can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Suzuki coupling reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl chloride or an acid anhydride in the presence of a Lewis acid catalyst. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Scientific Research Applications

2,3-dihydro-1H-inden-5-yl(4-pyridinylmethyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as polymers and dendrimers. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.

properties

IUPAC Name

N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-13-4-5-15(10-14(13)3-1)17-11-12-6-8-16-9-7-12/h4-10,17H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRXTGNJGMNAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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